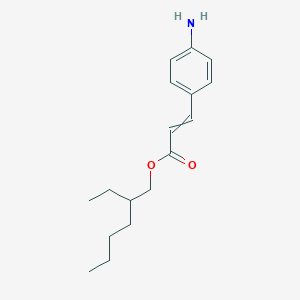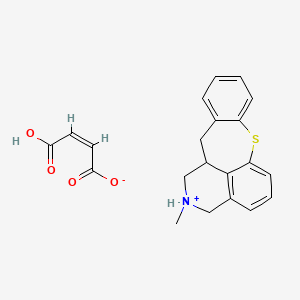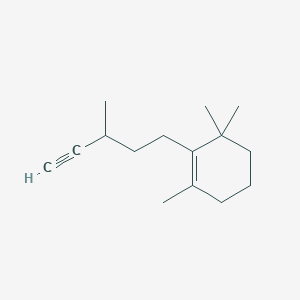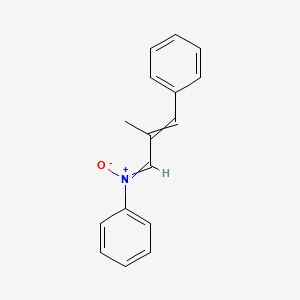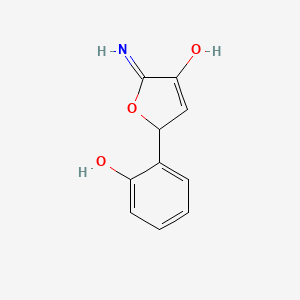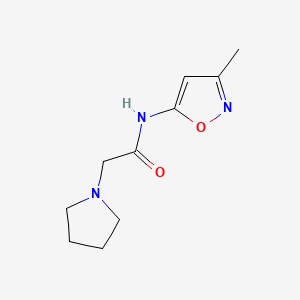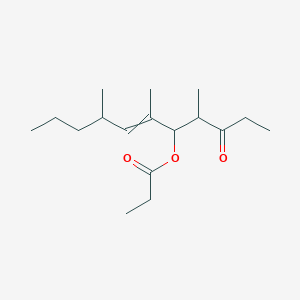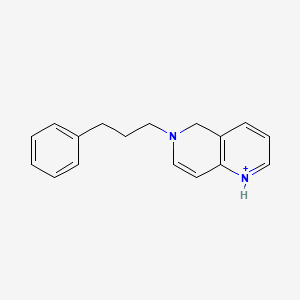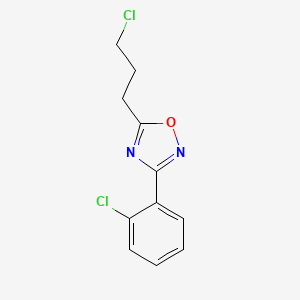
3-(2-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophosphoryl bromide is an inorganic compound with the chemical formula PSBr₃. It is known for its yellow crystalline appearance and is primarily used in organic synthesis. The compound has a tetrahedral molecular geometry and is soluble in solvents like carbon disulfide, chloroform, and diethyl ether .
Preparation Methods
Thiophosphoryl bromide can be synthesized through several methods:
Heating phosphorus tribromide with phosphorus pentasulfide: This reaction occurs in an inert atmosphere at 130°C.
Bromination of phosphorus heptasulfide: This method involves the reaction of phosphorus heptasulfide with bromine in cold carbon disulfide, producing thiophosphoryl bromide along with other brominated phosphorus sulfides.
Chemical Reactions Analysis
Thiophosphoryl bromide undergoes various chemical reactions:
Hydrolysis: It readily hydrolyzes in the presence of water.
Nucleophilic substitution: This compound can undergo nucleophilic substitution reactions, forming adducts with Lewis acids.
Reduction: It is used in organic synthesis to reduce sulfoxides to thioethers and sulfines to thioketones.
Reaction with lithium iodide: This reaction generates mixed thiophosphoryl halides such as PSBr₂I and PSBrI₂.
Scientific Research Applications
Thiophosphoryl bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the reduction of sulfoxides and sulfines, making it valuable in the synthesis of various organic compounds.
Material Science: The compound’s ability to form adducts with Lewis acids makes it useful in the development of new materials with specific properties.
Chemical Research: Its unique reactivity is studied to understand the behavior of thiophosphoryl compounds in different chemical environments.
Mechanism of Action
The mechanism of action of thiophosphoryl bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its reactivity is primarily due to the presence of the phosphorus-sulfur bond, which can interact with other chemical species to form new compounds. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Thiophosphoryl bromide can be compared with other thiophosphoryl compounds such as:
- Thiophosphoryl chloride (PSCl₃)
- Thiophosphoryl fluoride (PSF₃)
- Thiophosphoryl iodide (PSI₃)
These compounds share similar structural features but differ in their reactivity and applications. For instance, thiophosphoryl chloride is more commonly used in the synthesis of organophosphorus compounds, while thiophosphoryl fluoride is known for its use in fluorination reactions .
Thiophosphoryl bromide stands out due to its specific reactivity with bromine and its applications in reducing sulfoxides and sulfines, making it a unique and valuable compound in organic synthesis.
Properties
Molecular Formula |
C11H10Cl2N2O |
|---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H10Cl2N2O/c12-7-3-6-10-14-11(15-16-10)8-4-1-2-5-9(8)13/h1-2,4-5H,3,6-7H2 |
InChI Key |
VHCJNSIHZQCAMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Pentadecafluoroheptyl)oxy]octane](/img/structure/B14348344.png)
![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide](/img/structure/B14348364.png)
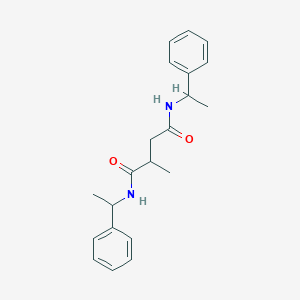
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)
